1'-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
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Overview
Description
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a dioxane ring fused with an indolinone moiety, which imparts distinct chemical and physical properties
Mechanism of Action
Target of Action
Indole derivatives are known to have diverse biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives can interact with their targets in various ways, leading to different biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Spirocyclic Dioxane Ring: The spirocyclic dioxane ring is formed by reacting the indolinone with a diol (such as 1,3-propanediol) in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl4).
Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the methoxyphenoxy group is introduced using a suitable phenol derivative and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py)
Reduction: H2/Ni, NaBH4, LiAlH4
Substitution: NaOCH3, LiAlH4, NaH
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(2-(2-Methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxane-2,3’-indolin]-2’-one: Lacks the methoxyphenoxy group, resulting in different reactivity and applications.
1’-(2-(2-Hydroxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties and biological activities.
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1'-[2-(2-methoxyphenoxy)ethyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-17-9-4-5-10-18(17)24-14-11-21-16-8-3-2-7-15(16)20(19(21)22)25-12-6-13-26-20/h2-5,7-10H,6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZHGZVUGZONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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